molecular formula C13H12N6 B14919159 (1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine

(1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine

Cat. No.: B14919159
M. Wt: 252.27 g/mol
InChI Key: MZQDLMWIIZZIRR-CXUHLZMHSA-N
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Description

(1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring and a hydrazinylidene group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine typically involves the condensation of 1-methyl-1H-imidazole-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the final product. Large-scale production may also involve purification steps such as recrystallization or chromatography to ensure the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsinert atmosphere, low temperature.

    Substitution: Halogenating agents, nucleophiles; conditionssolvent medium, controlled temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted imidazole compounds.

Scientific Research Applications

(1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **(1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine shares structural similarities with other imidazole-based compounds and hydrazine derivatives.
  • Similar compounds: 1-methyl-1H-imidazole, hydrazine derivatives, phthalazine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12N6

Molecular Weight

252.27 g/mol

IUPAC Name

N-[(E)-(1-methylimidazol-2-yl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C13H12N6/c1-19-7-6-14-12(19)9-16-18-13-11-5-3-2-4-10(11)8-15-17-13/h2-9H,1H3,(H,17,18)/b16-9+

InChI Key

MZQDLMWIIZZIRR-CXUHLZMHSA-N

Isomeric SMILES

CN1C=CN=C1/C=N/NC2=NN=CC3=CC=CC=C32

Canonical SMILES

CN1C=CN=C1C=NNC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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